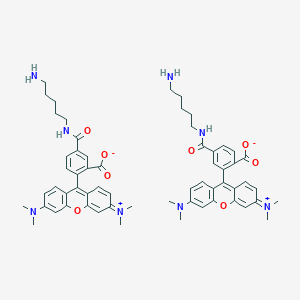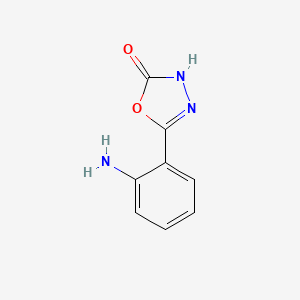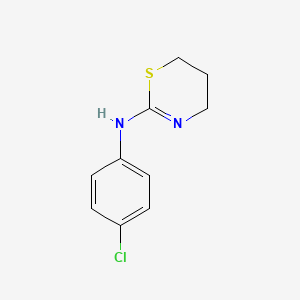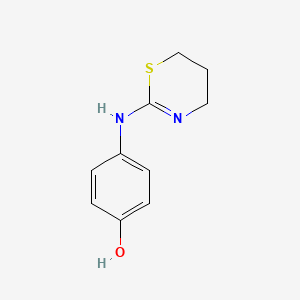![molecular formula C₃₀H₂₇N₅O₇ B1148195 [7R-(7α,8β,9α,10α)]-2'-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine CAS No. 66183-61-7](/img/new.no-structure.jpg)
[7R-(7α,8β,9α,10α)]-2'-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a guanosine moiety. It is primarily studied for its potential biological activities and its role in chemical carcinogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine typically involves several steps:
Starting Materials: The synthesis begins with benzo[a]pyrene, a well-known PAH, and 2’-deoxyguanosine.
Hydroxylation: Benzo[a]pyrene undergoes hydroxylation to introduce hydroxyl groups at specific positions, forming 7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyrene.
Coupling Reaction: The hydroxylated benzo[a]pyrene is then coupled with 2’-deoxyguanosine through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound is not common due to its complexity and the specialized conditions required for its synthesis. Typically, it is synthesized in research laboratories under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the guanosine moiety, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehydroxylated derivatives.
Substitution Products: Modified guanosine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used to study the reactivity of PAHs and their derivatives. It serves as a model compound for understanding the behavior of similar structures under various chemical conditions.
Biology
Biologically, [7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine is studied for its interactions with DNA. It is known to form adducts with DNA, which can lead to mutations and potentially carcinogenesis.
Medicine
In medicine, research focuses on the compound’s role in cancer development. It is used to understand how PAH-DNA adducts contribute to the initiation and progression of cancer.
Industry
While not widely used industrially, the compound’s synthesis and reactions provide insights into the handling and modification of PAHs, which are relevant in environmental and industrial chemistry.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. These adducts can interfere with DNA replication and repair processes, leading to mutations. The molecular targets include guanine bases in DNA, where the compound forms covalent bonds, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: A parent compound with similar carcinogenic properties.
7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene: Another derivative with known tumorigenic activity.
2’-Deoxyguanosine Adducts: Various adducts formed with other PAHs.
Uniqueness
[7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine is unique due to its specific hydroxylation pattern and the presence of a guanosine moiety. This structure allows it to form specific DNA adducts that are distinct from those formed by other PAHs, providing unique insights into its biological activity and potential carcinogenicity.
This detailed overview should give you a comprehensive understanding of [7R-(7α,8β,9α,10α)]-2’-deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
CAS No. |
66183-61-7 |
|---|---|
Molecular Formula |
C₃₀H₂₇N₅O₇ |
Molecular Weight |
569.56 |
Synonyms |
2’-deoxy-N-[(7R,8S,9S,10S)-7,8,9,10-Tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl]-guanosine; Benzo[a]pyrene, guanosine deriv.; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







